molecular formula C17H13BrN4O2S2 B15105124 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B15105124
M. Wt: 449.3 g/mol
InChI Key: YVFHTXTYNJMNRO-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS No. 1010898-29-9) is a heterocyclic molecule featuring:

  • A 6-bromo substituent on the indole moiety, which may enhance steric and electronic interactions in biological systems.
  • A 2,1,3-benzothiadiazol-4-ylsulfonyl group at position 2, introducing electron-deficient aromatic character and sulfonyl functionality, likely influencing solubility and target binding .

Synthesis and Industrial Availability Industrial-grade synthesis (99% purity) is documented, with packaging in 25 kg cardboard drums, indicating scalability . The sulfonyl group’s introduction likely follows protocols analogous to cannabinoid receptor agonists, where sulfonylation steps are critical for activity .

Properties

Molecular Formula

C17H13BrN4O2S2

Molecular Weight

449.3 g/mol

IUPAC Name

4-[(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)sulfonyl]-2,1,3-benzothiadiazole

InChI

InChI=1S/C17H13BrN4O2S2/c18-12-4-1-3-10-11-9-22(8-7-13(11)19-16(10)12)26(23,24)15-6-2-5-14-17(15)21-25-20-14/h1-6,19H,7-9H2

InChI Key

YVFHTXTYNJMNRO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=CC=C3Br)S(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazole Moiety: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfur dichloride or thionyl chloride.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzothiadiazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Tetrahydropyridoindole Framework: The final step involves the cyclization of the intermediate with an appropriate amine or amide to form the tetrahydropyridoindole framework.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to modify the functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory agents.

    Materials Science: Benzothiadiazole derivatives are known for their optoelectronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).

    Biological Research: The compound can be used as a probe to study biological processes and interactions, such as enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variants

(a) 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 5055-01-6)
  • Structural Difference : Replaces the benzothiadiazolylsulfonyl group with a methyl substituent.
  • Methyl groups may enhance metabolic stability but offer fewer hydrogen-bonding interactions .
(b) 5-(Ethylsulfonyl)-8-[(4-methylpiperidin-1-yl)carbonyl] Derivative (Compound 66)
  • Structural Difference : Features an ethylsulfonyl group and a 4-methylpiperidinyl carbonyl moiety.
  • Pharmacological Data: Exhibits potent agonism at cannabinoid receptors (hCB1 EC₅₀ = 49 nM) due to sulfonyl-enhanced binding and optimized lipophilicity .
  • Comparison : The benzothiadiazole ring in the target compound may confer stronger π-π stacking with aromatic residues in receptors compared to ethylsulfonyl groups.

Halogen-Substituted Derivatives

(a) 7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 1368939-88-1)
  • Structural Difference : Substitutes bromine with chlorine at position 5.
(b) 4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)
  • Structural Difference : Integrates a pyrazole ring with bromine and chlorophenyl groups.
  • Physicochemical Data : Melting point 129–130°C; IR peaks at 1163 cm⁻¹ (SO₂) and 1670 cm⁻¹ (C=O) .
  • Comparison : The pyrazole core diversifies binding modes but lacks the tetrahydro-pyridoindole scaffold’s conformational rigidity, possibly affecting target selectivity .

Pharmacologically Active Analogs

(a) Hit-7(1), Hit-8(2), and Hit-9(3) (Tetrahydro-pyridoindole Derivatives)
  • Activity : Modulate CFTR activity, with efficacy approaching VX-770 (a cystic fibrosis therapy).
  • Structural Commonality : Share the tetrahydro-pyridoindole core but vary in substituents.
  • Comparison : The target compound’s benzothiadiazolylsulfonyl group may enhance interactions with anion channels like CFTR, though specific data are pending .
(b) γ-Carboline-Based CB2 Agonists
  • Structural Difference : Replace the pyridoindole core with a γ-carboline system.
  • Pharmacological Data : Lower CNS penetration but improved metabolic stability.
  • Comparison : The pyridoindole scaffold’s partial saturation may offer better conformational flexibility for receptor binding compared to fully aromatic γ-carbolines .

Biological Activity

The compound 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 1010898-29-9) is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure combines a pyrido[4,3-b]indole core with a benzothiadiazole sulfonyl group, which suggests possible interactions with various biological targets.

  • Molecular Formula : C17H13BrN4O2S2
  • Molecular Weight : 449.34 g/mol
  • CAS Number : 1010898-29-9

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzothiadiazole have been studied for their ability to inhibit cancer cell proliferation. The presence of the indole core in this compound may enhance its activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Activity

The benzothiadiazole moiety is known for its antimicrobial properties. Compounds containing this structure have shown effectiveness against a range of bacterial and fungal pathogens. Preliminary studies suggest that the compound may possess similar antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

Antioxidant and Anti-inflammatory Effects

Given the multifunctional nature of benzothiadiazole derivatives, there is potential for antioxidant and anti-inflammatory activities. Compounds in this class have been reported to scavenge free radicals and inhibit pro-inflammatory enzymes such as lipoxygenase. In vitro assays could be conducted to evaluate these properties specifically for this compound.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be analyzed through its structure-activity relationship:

Compound Feature Biological Activity
Pyrido[4,3-b]indole coreAnticancer activity
Benzothiadiazole sulfonyl groupAntimicrobial properties
Bromine substitution at C6Potential enhancement of biological activity

Case Studies and Research Findings

  • Antiproliferative Studies : A study assessed the antiproliferative effects of related compounds on various cancer cell lines. Results indicated that compounds with similar structures inhibited cell growth significantly at low micromolar concentrations .
  • Antioxidant Activity Assessment : In vitro assays measuring DPPH radical scavenging showed that certain benzothiadiazole derivatives exhibited strong antioxidant properties. This suggests that the compound may also have protective effects against oxidative stress .
  • Anti-inflammatory Mechanisms : Compounds featuring benzothiadiazole were found to inhibit the enzyme 5-lipoxygenase with IC50 values in the sub-micromolar range. This highlights the potential anti-inflammatory action of this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, and how can purity be optimized?

  • Methodology : The core structure of pyrido[4,3-b]indole derivatives is typically synthesized via cyclization reactions. For example, starting materials like substituted indole derivatives (e.g., 3-(3-methylindol-1-yl)-propylamine) undergo condensation with sulfonyl or halogenating agents to introduce functional groups such as bromine at the 6-position. Silica gel column chromatography with gradients of n-hexane/ethyl acetate (7:1 to 3:1) is effective for purification, yielding compounds with >95% purity .
  • Key Data : Reported yields for analogous compounds range from 25% to 51%, with lower yields attributed to steric hindrance or competing side reactions. Elemental analysis (C, H, N) and 1^1H/13^{13}C NMR are critical for confirming structural integrity .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodology :

  • 1^1H NMR : Look for characteristic signals:
  • 6-bromo substituent : Deshielded aromatic protons near δ 7.4–7.9 ppm.
  • Tetrahydro-pyridoindole core : Multiplets for methylene (CH2_2) groups between δ 2.2–3.5 ppm and NH protons around δ 9.0–11.0 ppm (exchangeable with D2_2O) .
  • IR : Key peaks include S=O stretching (1130–1335 cm1^{-1}) for the sulfonyl group and C=O (if present) at ~1650 cm1^{-1} .

Advanced Research Questions

Q. What strategies can address low synthetic yields in the sulfonylation of the pyridoindole core?

  • Methodology :

  • Reagent Optimization : Use activated sulfonyl chlorides (e.g., 2,1,3-benzothiadiazole-4-sulfonyl chloride) in anhydrous conditions with bases like triethylamine to minimize hydrolysis.
  • Temperature Control : Reactions at 0–5°C reduce side-product formation during sulfonylation .
  • Purification : Preparative HPLC-MS with gradients of H2_2O/acetonitrile improves isolation of polar byproducts, as demonstrated for related indole derivatives .

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

  • Methodology :

  • Target Selection : Prioritize kinases (e.g., CDK1/GSK3β) or receptors (e.g., GPCRs) based on structural analogs with reported activity .
  • Docking Workflow :

Generate 3D conformers using software like Schrödinger.

Dock into active sites (e.g., ATP-binding pockets) with Glide SP/XP scoring.

Validate with MD simulations to assess binding stability.

  • Case Study : Pyridoindole-triazole hybrids showed IC50_{50} values <10 µM against cancer cell lines, correlating with docking scores .

Q. How should researchers resolve contradictions in reported spectroscopic data for similar compounds?

  • Methodology :

  • Cross-Validation : Compare 1^1H NMR shifts with structurally characterized analogs (e.g., 2-cyclohexyl-pyridoindole derivatives) to identify solvent- or concentration-dependent variations .
  • Advanced Techniques : Use 1^1H-15^{15}N HMBC NMR to resolve ambiguities in NH proton assignments, especially in tautomeric systems .

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